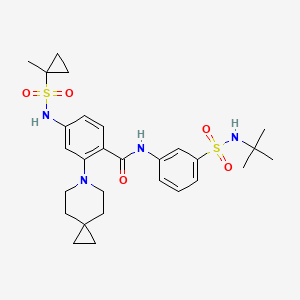

Kif18A-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38N4O5S2 |

|---|---|

Molecular Weight |

574.8 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[3-(tert-butylsulfamoyl)phenyl]-4-[(1-methylcyclopropyl)sulfonylamino]benzamide |

InChI |

InChI=1S/C28H38N4O5S2/c1-26(2,3)31-38(34,35)22-7-5-6-20(18-22)29-25(33)23-9-8-21(30-39(36,37)27(4)10-11-27)19-24(23)32-16-14-28(12-13-28)15-17-32/h5-9,18-19,30-31H,10-17H2,1-4H3,(H,29,33) |

InChI Key |

MZGYQJDGUVDYIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)NC(C)(C)C)N4CCC5(CC5)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

Kif18A-IN-3: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Kif18A-IN-3, a potent and selective inhibitor of the mitotic kinesin Kif18A. Kif18A has emerged as a promising therapeutic target in oncology, particularly for chromosomally unstable (CIN) cancers. This document details the scientific rationale, discovery, synthesis, and biological evaluation of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.

Introduction: The Rationale for Targeting Kif18A

Kif18A, a member of the kinesin-8 family of molecular motors, plays a critical role in regulating microtubule dynamics at the plus ends of kinetochore microtubules (k-MTs) during mitosis. Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a crucial step for accurate chromosome segregation.

In normal, healthy cells, Kif18A is not essential for viability. However, many cancer cells, especially those with high levels of chromosomal instability (CIN), exhibit a heightened dependency on Kif18A for their survival. These CIN-high tumors, which include subtypes of ovarian, breast, and lung cancers, are characterized by frequent errors in chromosome segregation. This inherent instability makes them particularly vulnerable to the disruption of mitotic processes. Inhibition of Kif18A in these cells leads to severe chromosome misalignments, prolonged mitotic arrest mediated by the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death. This selective lethality makes Kif18A an attractive target for the development of cancer therapeutics with a potentially wide therapeutic window.

Discovery of this compound

This compound was identified through a medicinal chemistry campaign aimed at optimizing an initial hit compound. The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. This compound, also referred to as compound 24 in associated publications, emerged as a lead candidate with potent in vitro and in vivo activity.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Kif18A IC50 (nM) | Cell Proliferation IC50 (nM, OVCAR-3) |

| This compound | 61 | Not explicitly stated, but potent |

| Reference 1 | Not Applicable | Not Applicable |

| Reference 2 | Not Applicable | Not Applicable |

Table 1: In Vitro Potency of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Kif18A enzyme by 50%.

| Species | Route of Administration | Dose (mg/kg) | Cmax (µM) | AUC0-24h (µM·h) |

| CD-1 Mouse (female) | Intraperitoneal (IP) | 100 | 26.5 | 139.19 |

Table 2: Pharmacokinetic Properties of this compound in Mice. Cmax is the maximum plasma concentration, and AUC is the area under the curve, representing total drug exposure over 24 hours.[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the thieno[3,2-d]pyrimidine scaffold with the desired substitutions. The detailed synthetic scheme is provided in the supporting information of the primary scientific publication. The general approach involves the construction of the core heterocyclic system followed by functionalization.

Chemical Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Kif18A ATPase Assay

This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of the Kif18A motor domain, which is essential for its function.

-

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Materials:

-

Recombinant human Kif18A motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Assay buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and the test compound at various concentrations.

-

Add the Kif18A enzyme to the mixture and incubate for a defined period (e.g., 30 minutes) at room temperature to allow the enzymatic reaction to proceed.

-

Initiate the reaction by adding ATP and incubate for a further period (e.g., 60 minutes).

-

Stop the enzymatic reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent and incubate for another 30 minutes.

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mitotic Arrest and Cell Viability Assays

These assays determine the effect of Kif18A inhibition on cell cycle progression and viability in cancer cell lines.

-

Cell Culture: Culture CIN-high cancer cell lines (e.g., OVCAR-3, HCC1806) in appropriate media and conditions.

-

Immunofluorescence for Mitotic Arrest:

-

Seed cells on coverslips or in imaging plates.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against phospho-Histone H3 (Ser10) (a marker for mitotic cells) and α-tubulin (to visualize the mitotic spindle) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips and acquire images using a fluorescence microscope.

-

Quantify the percentage of mitotic cells (pHH3-positive) in the total cell population.

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Seed cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for an extended period (e.g., 72-96 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Experimental Workflow Visualization

Caption: Experimental workflow for this compound evaluation.

Kif18A Signaling Pathway

Kif18A's activity is tightly regulated during mitosis to ensure precise control over chromosome movements. Key regulators include Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1).

-

Cdk1/Cyclin B: In early mitosis, high Cdk1/Cyclin B activity leads to the phosphorylation of Kif18A, which inhibits its motor activity and its ability to accumulate at the plus ends of k-MTs. This allows for the initial capture of chromosomes and their dynamic movements.

-

PP1: As chromosomes achieve biorientation (attachment to microtubules from opposite spindle poles), PP1 is recruited to the kinetochores. PP1 dephosphorylates Kif18A, leading to its activation.

-

Activated Kif18A: Active Kif18A then moves to the plus ends of k-MTs, where it suppresses their dynamics, dampens chromosome oscillations, and promotes the final alignment of chromosomes at the metaphase plate.

-

Spindle Assembly Checkpoint (SAC): By ensuring proper kinetochore-microtubule attachments and generating tension across sister kinetochores, Kif18A contributes to satisfying the SAC. The SAC is a surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle. Key SAC proteins like Mad2 and BubR1 are involved in this process. Inhibition of Kif18A leads to a failure to satisfy the SAC, resulting in a prolonged mitotic arrest.

Kif18A Signaling Diagram

Caption: Kif18A signaling pathway in mitosis.

Conclusion

This compound is a potent and selective inhibitor of Kif18A that demonstrates significant anti-tumor activity in preclinical models of chromosomally unstable cancers. Its discovery and characterization provide a valuable chemical probe for further investigating the role of Kif18A in mitosis and a promising starting point for the development of novel cancer therapeutics. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of oncology.

References

Kif18A-IN-3 biological activity

An In-Depth Technical Guide on the Biological Activity of Kif18A-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a crucial role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1][2] Its activity is particularly critical in cancer cells exhibiting chromosomal instability (CIN), making it a compelling therapeutic target.[3][4] this compound has emerged as a potent and selective inhibitor of KIF18A, demonstrating significant anti-tumor potential in preclinical studies.[5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Mechanism of Action

KIF18A utilizes the energy from ATP hydrolysis to move along microtubules.[7] Inhibition of KIF18A's ATPase activity by compounds like this compound prevents its translocation along the mitotic spindle.[8] This disruption leads to defects in chromosome congression, causing prolonged mitotic arrest.[9] The sustained activation of the spindle assembly checkpoint ultimately triggers apoptotic cell death in rapidly dividing cancer cells.[9] Notably, KIF18A inhibitors selectively impact cancer cells with high levels of chromosomal instability, while largely sparing normal, diploid cells.[3][8]

Quantitative Biological Data

The inhibitory activity of this compound and related compounds has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | KIF18A | ATPase Assay | 61 | [5][6] |

| AM-1882 | KIF18A | MT-ATPase Assay | - | [4] |

| AM-5308 | KIF18A | MT-ATPase Assay | - | [4] |

| Compound 3 | KIF18A | ATPase Assay | 8.2 | [10][11] |

| Sovilnesib | KIF18A | ATPase Assay | 41.3 | [10] |

| BTB-1 | KIF18A | ATPase Assay | ~5000 | [12] |

Table 2: Cellular Activity

| Compound | Cell Line | Assay Type | Effect | EC50 (µM) | Reference |

| This compound | Tumor Tissues | In vivo | Increased mitotic cells | - | [6] |

| AM-1882 | MDA-MB-157 | Mitotic Image Assay | Mitotic Arrest | - | [13] |

| AM-5308 | MDA-MB-157 | Mitotic Image Assay | Mitotic Arrest | - | [13] |

| Compound 3 | HeLa | Cytotoxicity | Cell Death | 1.1 ± 0.3 | [12] |

| BTB-1 Derivative 6 | HeLa | Cytotoxicity | Cell Death | 2.6 ± 0.4 | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of Kif18A inhibitors.

KIF18A Microtubule-Stimulated ATPase Assay

This biochemical assay measures the enzymatic activity of KIF18A by quantifying the amount of ADP produced from ATP hydrolysis in the presence of microtubules.

Protocol:

-

Plate Preparation : Dispense the test compounds (e.g., this compound) at various concentrations into a 1536-well microtiter plate. Include wells with DMSO as a vehicle control.[14]

-

Reagent Preparation : Prepare a reaction mixture containing:

-

Initiate Reaction : Add the reaction mixture to the wells of the assay plate.

-

Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the ATPase reaction to proceed.[14]

-

ADP Detection : The amount of ADP generated is quantified using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).[3][15] This involves a two-step process:

-

First, add the ADP-Glo™ Reagent to stop the KIF18A enzymatic reaction and deplete the remaining ATP.

-

Second, add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

-

Signal Measurement : Measure the luminescence using a plate reader. The light output is directly proportional to the concentration of ADP produced.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter non-linear regression curve.[3]

Cell Viability and Mitotic Arrest Assay (Immunofluorescence)

This cell-based assay assesses the effect of KIF18A inhibition on cell proliferation and the induction of mitotic arrest.

Protocol:

-

Cell Plating : Seed cancer cell lines (e.g., HeLa, OVCAR-3, MDA-MB-157) in 96-well imaging plates and allow them to adhere overnight.[13][16]

-

Compound Treatment : Treat the cells with a dilution series of the KIF18A inhibitor or DMSO control for a specified duration (e.g., 24 to 48 hours).[13][16]

-

Fixation and Permeabilization :

-

Blocking : Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.[16]

-

Antibody Staining :

-

Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature. Key primary antibodies include:

-

Wash the cells with PBS.

-

Incubate with appropriate fluorescently labeled secondary antibodies and a DNA counterstain (e.g., DAPI or Hoechst) for 1 hour at room temperature.

-

-

Imaging : Acquire images using a high-content imaging system or a fluorescence microscope.

-

Data Analysis : Use automated image analysis software to quantify the percentage of mitotic cells (phospho-Histone H3 positive) and to analyze mitotic phenotypes such as spindle abnormalities and chromosome congression defects.

In Vivo Xenograft Tumor Growth Inhibition Study

This animal model is used to evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.

Protocol:

-

Cell Implantation : Subcutaneously implant human cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice (e.g., nude mice).[8]

-

Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration : Randomize the mice into treatment and control groups. Administer the KIF18A inhibitor (e.g., formulated for oral gavage) and vehicle control daily or on a specified schedule.[3]

-

Tumor Measurement : Measure the tumor volume using calipers at regular intervals throughout the study.

-

Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

-

Pharmacodynamic Assessment : At the end of the study, or at specific time points, tumors can be excised and analyzed for biomarkers of target engagement, such as an increase in the mitotic marker phospho-Histone H3 by immunohistochemistry.[3][6]

-

Data Analysis : Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A. It effectively disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent cell death, particularly in cancer cells characterized by chromosomal instability. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting KIF18A in oncology. The selective nature of KIF18A inhibition offers a promising avenue for the development of novel anti-cancer agents with an improved therapeutic window compared to traditional anti-mitotic drugs.[3][17]

References

- 1. DSpace [open.bu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a novel inhibitor of kinesin-like protein KIFC1* - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ascopubs.org [ascopubs.org]

KIF18A Inhibition: A Targeted Approach for Chromosomally Unstable Cancers

A Technical Guide to the Preclinical Validation of KIF18A Inhibitors

This technical guide provides an in-depth overview of the target validation studies for KIF18A inhibitors, a promising new class of anti-cancer agents. It is intended for researchers, scientists, and drug development professionals interested in the discovery and preclinical assessment of targeted cancer therapies. This document summarizes the mechanism of action, preclinical efficacy, and experimental methodologies used to validate KIF18A as a therapeutic target, with a focus on the selective targeting of chromosomally unstable tumors.

Introduction: The Rationale for Targeting KIF18A in Cancer

Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[1][2] CIN arises from persistent errors in chromosome segregation during mitosis, leading to aneuploidy, a state of abnormal chromosome numbers.[3][4] While aneuploidy can be detrimental to normal cells, cancer cells often adapt and even exploit this genomic chaos for their survival and evolution.[3][4]

This adaptation, however, creates a vulnerability. Aneuploid cancer cells become highly dependent on specific cellular machinery to manage the stress of abnormal chromosome numbers and ensure their continued proliferation.[3][5] One such critical component is the mitotic kinesin KIF18A.

KIF18A is a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[6][7] While KIF18A is largely dispensable for the division of normal, diploid somatic cells, it is essential for the survival of cancer cells with high levels of CIN.[1][8][9] This differential dependency makes KIF18A an attractive therapeutic target, offering a potential window for selectively killing cancer cells while sparing healthy tissues.[6][10]

Inhibition of KIF18A's ATPase activity disrupts its function, leading to defects in chromosome congression, prolonged mitotic arrest, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death in CIN-positive cancer cells.[6][11] This guide will delve into the preclinical data and experimental approaches that have validated this therapeutic strategy.

Mechanism of Action of KIF18A Inhibitors

KIF18A inhibitors are small molecules designed to block the ATPase activity of the KIF18A motor protein.[11] This inhibition is often non-competitive with ATP and microtubules, suggesting an allosteric mode of action.[1][2] By binding to a pocket within the motor domain, these inhibitors prevent the conformational changes necessary for KIF18A to hydrolyze ATP and translocate along microtubules.

The consequences of KIF18A inhibition are most pronounced during mitosis. The primary mechanism of action involves:

-

Disruption of Chromosome Alignment: KIF18A is responsible for suppressing chromosome oscillations and facilitating their proper alignment at the metaphase plate.[7] Inhibition of KIF18A leads to increased chromosome oscillations and a failure of chromosomes to congress correctly.[11]

-

Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of chromosomes to the mitotic spindle due to KIF18A inhibition activates the SAC, a cellular surveillance mechanism that halts the cell cycle in mitosis to prevent mis-segregation of chromosomes.[6]

-

Prolonged Mitotic Arrest and Cell Death: In CIN-positive cancer cells, the SAC-mediated mitotic arrest is prolonged and often cannot be resolved, ultimately triggering apoptosis (programmed cell death).[6]

This selective killing of chromosomally unstable cancer cells forms the basis of the therapeutic potential of KIF18A inhibitors.

Quantitative Data on Preclinical KIF18A Inhibitors

Several potent and selective KIF18A inhibitors have been developed and evaluated in preclinical studies. The following tables summarize the available quantitative data for some of these compounds. It is important to note that "Kif18A-IN-3" is not a widely reported designation in the reviewed literature; therefore, data for other well-characterized inhibitors are presented.

Table 1: In Vitro Potency of KIF18A Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Compound 3 | KIF18A | ATPase Activity | 8.2 | [12][13] |

| Sovilnesib (AMG-650) | KIF18A | ATPase Activity | 41.3 | [12][13] |

| ATX-295 | KIF18A | ATPase Activity | 18 | [14][15] |

| ATX-21020 | KIF18A | ATPase Activity | 14.5 | [15] |

| Unnamed Inhibitors | KIF18A | ATPase Activity | 50-80 | [16] |

| BTB-1 | Kif18A | ATPase Activity | 590-610 | [17] |

Table 2: Cellular Anti-proliferative Activity of KIF18A Inhibitors in CIN-Positive Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| ATX-21020 | OVCAR-3 | Ovarian Cancer | 53.3 | [15] |

| Unnamed Inhibitors | CIN+ Cancer Cells | Solid Tumors | <10 | [16] |

Table 3: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models

| Compound | Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| AM-9022 | OVCAR-3 | Ovarian Cancer | Not Specified | Tumor Regression | [1] |

| AM-9022 | JIMT-1 | Breast Cancer | Not Specified | Tumor Stasis | [1] |

| AM-9022 | CTG-0017 (PDX) | Breast Cancer | Not Specified | 83% Tumor Regression | [1] |

| AM-9022 | CTG-0437 (PDX) | Breast Cancer | Not Specified | 101% Tumor Growth Inhibition | [1] |

| ATX-295 | Ovarian PDX Models | Ovarian Cancer | 30 mg/kg BID | 61% of models responded (stasis or better) | [14][15] |

| VLS-1488 | HCC15, OVCAR-3 | Breast, Ovarian | Not Specified | Dose-dependent tumor growth inhibition | [9] |

Detailed Experimental Protocols

The validation of KIF18A as a therapeutic target has relied on a variety of robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

KIF18A ATPase Activity Assay

This assay is fundamental to identifying and characterizing KIF18A inhibitors.

-

Objective: To measure the ability of a compound to inhibit the microtubule-stimulated ATPase activity of purified KIF18A motor domain.

-

Principle: The hydrolysis of ATP to ADP by KIF18A is coupled to a detection system that measures the amount of ADP produced. A common method is the ADP-Glo™ Kinase Assay.

-

Materials:

-

Purified recombinant human KIF18A motor domain

-

Taxol-stabilized microtubules

-

ATP

-

Test compounds (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM Taxol)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and the KIF18A enzyme.

-

Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ protocol, which involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce KIF18A ATPase activity by 50%.

-

Cell Proliferation/Viability Assay

This assay determines the effect of KIF18A inhibition on the growth and survival of cancer cells.

-

Objective: To measure the anti-proliferative effects of KIF18A inhibitors on various cancer cell lines.

-

Principle: Cells are treated with the inhibitor for several days, and the number of viable cells is quantified using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., OVCAR-3, MDA-MB-231)

-

Cell culture medium and supplements

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96- or 384-well clear-bottom white plates

-

-

Procedure:

-

Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the KIF18A inhibitor.

-

Incubate the plates for a period of 3 to 7 days.

-

At the end of the incubation, add the CellTiter-Glo® reagent to each well.

-

Measure the luminescent signal, which is proportional to the number of viable cells.

-

Plot the results as a dose-response curve and calculate the IC50 value for cell growth inhibition.

-

Mitotic Arrest Analysis

This experiment confirms that the anti-proliferative effects of KIF18A inhibitors are due to their intended mechanism of action.

-

Objective: To quantify the percentage of cells arrested in mitosis following treatment with a KIF18A inhibitor.

-

Principle: Cells arrested in mitosis exhibit condensed chromatin and high levels of phosphorylated Histone H3 (pHH3). This can be detected by immunofluorescence microscopy or flow cytometry.

-

Materials:

-

Cancer cell lines

-

KIF18A inhibitor

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against phospho-Histone H3 (Ser10)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Microscope or flow cytometer

-

-

Procedure (for microscopy):

-

Grow cells on coverslips and treat with the KIF18A inhibitor for a specified time (e.g., 24 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-pHH3 antibody, followed by the fluorescent secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

Quantify the percentage of pHH3-positive cells (mitotic cells) in the treated versus control populations.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy and tolerability of KIF18A inhibitors in a living organism.

-

Objective: To determine the effect of a KIF18A inhibitor on tumor growth in a mouse model.

-

Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.

-

Materials:

-

Immunodeficient mice (e.g., nude or NSG mice)

-

Human cancer cell lines or patient-derived xenograft (PDX) tissue

-

KIF18A inhibitor formulated for in vivo administration (e.g., oral gavage)

-

Calipers for measuring tumor volume

-

-

Procedure:

-

Implant cancer cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the KIF18A inhibitor and vehicle according to the planned dosing schedule (e.g., once daily).

-

Measure tumor volumes with calipers at regular intervals.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regression.

-

Biomarkers for Patient Selection

A key aspect of developing targeted therapies is the identification of biomarkers to predict which patients are most likely to respond. For KIF18A inhibitors, several potential biomarkers related to chromosomal instability are being investigated:

-

Whole-Genome Doubling (WGD): This is a state where a cell has a complete extra set of chromosomes and has been identified as a strong predictor of sensitivity to KIF18A inhibition.[14][15]

-

TP53 Mutation Status: Mutations in the tumor suppressor gene TP53 are frequently associated with CIN, and TP53-mutant cancers show enrichment for sensitivity to KIF18A inhibitors.[1][2]

-

High Aneuploidy Score (AS) and Fraction Genome Altered (FGA): These are quantitative measures of the degree of chromosomal alterations in a tumor and also correlate with sensitivity to KIF18A inhibition.[5][14]

Conclusion and Future Directions

The preclinical data strongly support the validation of KIF18A as a therapeutic target for cancers characterized by chromosomal instability. Potent and selective inhibitors of KIF18A have demonstrated robust anti-tumor activity in vitro and in vivo, with a clear mechanism of action that exploits a key vulnerability of aneuploid cancer cells.[1][2][6]

The favorable safety profile observed in preclinical models, with minimal impact on normal proliferating cells, distinguishes KIF18A inhibitors from traditional anti-mitotic agents and suggests a potentially wider therapeutic window.[1][2][18]

Ongoing and future research will focus on:

-

Clinical Trials: Several KIF18A inhibitors, such as Sovilnesib and VLS-1488, are currently in early-phase clinical trials to evaluate their safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[9][10][12]

-

Biomarker Refinement: Further validation of biomarkers like whole-genome doubling is crucial for the successful clinical development of KIF18A inhibitors and for ensuring that these drugs are given to the patients who will benefit the most.

-

Combination Therapies: Exploring the potential of combining KIF18A inhibitors with other anti-cancer agents, such as PARP inhibitors, may lead to enhanced efficacy and overcome potential resistance mechanisms.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Relevance of aneuploidy for cancer therapies targeting the spindle assembly checkpoint and KIF18A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioquicknews.com [bioquicknews.com]

- 5. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 8. researchgate.net [researchgate.net]

- 9. ascopubs.org [ascopubs.org]

- 10. kuickresearch.com [kuickresearch.com]

- 11. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Structural basis of human kinesin-8 function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

Kif18A in Mitotic Spindle Assembly: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Functions, Regulation, and Therapeutic Potential of a Key Mitotic Kinesin

Introduction

The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The mitotic spindle, a complex and dynamic microtubule-based machine, orchestrates this process with remarkable precision. Central to the spindle's function are numerous microtubule-associated proteins and molecular motors that regulate its architecture and dynamics. Among these, the kinesin-8 motor protein, Kif18A, has emerged as a critical regulator of mitotic spindle assembly and chromosome alignment. This technical guide provides a comprehensive overview of the function of Kif18A, its regulatory mechanisms, and its significance as a therapeutic target in oncology. We delve into the quantitative aspects of its activity, provide detailed experimental protocols for its study, and visualize its complex interactions through signaling and workflow diagrams.

Core Function of Kif18A in Mitotic Spindle Assembly

Kif18A is a plus-end directed motor protein that plays a multifaceted role in ensuring the proper execution of mitosis. Its primary functions are centered on the regulation of kinetochore microtubule (k-MT) dynamics, which are essential for the precise alignment of chromosomes at the metaphase plate.

Attenuation of Chromosome Oscillations and Promotion of Congression

During prometaphase, chromosomes attached to microtubules from opposite spindle poles exhibit oscillatory movements. Kif18A accumulates at the plus-ends of k-MTs and acts as a "brake" to dampen these oscillations.[1][2] This suppression of chromosome movement is crucial for their stable alignment at the spindle equator, a process known as congression.[1][3] Depletion of Kif18A leads to hyper-oscillations of chromosomes, preventing the formation of a tight metaphase plate and often resulting in a mitotic arrest mediated by the spindle assembly checkpoint (SAC).[2][4][5] Conversely, overexpression of Kif18A suppresses these movements, leading to a more tightly aligned metaphase plate.[2]

Regulation of Kinetochore Microtubule Dynamics

The primary mechanism by which Kif18A controls chromosome movements is through its microtubule depolymerase activity.[3][6] Kif18A is a motile depolymerase that preferentially acts on longer microtubules.[3][6] By promoting the depolymerization of k-MTs at their plus-ends, Kif18A effectively "reels in" chromosomes that have strayed too far from the metaphase plate, thereby contributing to their congression. This activity is essential for maintaining the bipolarity of the spindle and for establishing the correct tension across sister kinetochores.[3]

Quantitative Data on Kif18A Function

The effects of Kif18A on mitotic spindle parameters have been quantified in numerous studies. The following tables summarize key quantitative data on the impact of Kif18A modulation on microtubule dynamics, spindle and chromosome metrics, and the efficacy of Kif18A inhibitors.

| Parameter | Control | Kif18A Depletion | Kif18A Overexpression | Reference |

| Chromosome Oscillation Amplitude | Reduced | Dramatically Increased | Suppressed | [2] |

| Inter-kinetochore Distance | Normal | Reduced | Increased | [2][3] |

| Spindle Length | Normal | Aberrantly Long | - | [3][7] |

| Mitotic Duration | Normal | Prolonged | - | [5][8] |

Table 1: Effects of Kif18A Expression Levels on Mitotic Parameters

| Microtubule Type | Kif18A Concentration | Depolymerization Rate (µm/min) | Reference |

| Long GMPCPP Microtubules | 100 nM | 1.25 ± 0.14 | [3] |

| Short GMPCPP Microtubules | 100 nM | Slower than long MTs | [3] |

Table 2: In Vitro Microtubule Depolymerization Activity of Kif18A

| Inhibitor | IC50 (nM) | Cell Line/Assay | Reference |

| Compound 3 | 8.2 | Purified KIF18A (in vitro) | [9] |

| Sovilnesib | 41.3 | Purified KIF18A (in vitro) | [9] |

| KIF18A-IN-3 | 61 | KIF18A ATPase assay | [10] |

| KIF18A-IN-4 | 6160 | KIF18A ATPase assay | [11] |

Table 3: Potency of Selected Kif18A Inhibitors

Regulation of Kif18A Activity

The function of Kif18A is tightly regulated throughout the cell cycle to ensure its activity is restricted to mitosis and precisely controlled at the kinetochore-microtubule interface.

Phosphorylation by Cdk1 and Dephosphorylation by PP1

The master mitotic kinase, Cyclin B-Cdk1, plays a key role in regulating Kif18A. Phosphorylation of Kif18A by Cdk1 inhibits its activity, promoting chromosome oscillations in early mitosis.[12][13] As chromosomes achieve biorientation and tension is established, Protein Phosphatase 1 (PP1) is recruited to kinetochores where it dephosphorylates and activates Kif18A.[12][13] This switch from an inhibited to an active state allows Kif18A to suppress chromosome movements and facilitate their final alignment at the metaphase plate.

Interaction with HURP

The microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) also plays a role in modulating Kif18A function. HURP localizes to kinetochore-proximal regions of k-fibers and can influence the localization and motility of Kif18A.[14] This interplay between HURP and Kif18A is thought to contribute to the stabilization of k-fibers and the precise control of their length.

Kif18A as a Therapeutic Target in Cancer

The critical role of Kif18A in mitosis, a process frequently dysregulated in cancer, has positioned it as an attractive target for anti-cancer drug development.[15]

Dependency of Chromosomally Unstable Cancers

Many cancer cells, particularly those with chromosomal instability (CIN), exhibit an increased reliance on Kif18A for their survival and proliferation.[16][17] These cells often have defects in spindle assembly and chromosome segregation, making them particularly sensitive to the further disruption of these processes caused by Kif18A inhibition. Inhibition of Kif18A in CIN cancer cells leads to severe mitotic defects, including prolonged mitotic arrest, formation of multipolar spindles, and ultimately, cell death.[16][17] In contrast, normal, diploid cells are less affected by the loss of Kif18A function, suggesting a potential therapeutic window for Kif18A inhibitors.[16]

Development of Kif18A Inhibitors

Several small molecule inhibitors of Kif18A have been developed and are currently under investigation.[9][10][11] These inhibitors typically target the ATPase activity of the Kif18A motor domain, preventing it from hydrolyzing ATP and moving along microtubules. By blocking Kif18A's function, these compounds aim to selectively kill cancer cells with high levels of CIN.

Experimental Protocols

Studying the function of Kif18A requires a combination of molecular biology, cell biology, and microscopy techniques. Below are detailed protocols for key experiments.

siRNA-mediated Knockdown of Kif18A in HeLa Cells

This protocol describes the transient depletion of Kif18A using small interfering RNA (siRNA) in HeLa cells, a common model system for studying mitosis.

Materials:

-

HeLa cells

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX transfection reagent

-

siRNA targeting Kif18A (and a non-targeting control siRNA)

-

24-well tissue culture plates

-

Growth medium (e.g., DMEM with 10% FBS) without antibiotics

Procedure:

-

Cell Seeding: One day prior to transfection, seed HeLa cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation: a. For each well, dilute 20-30 pmol of Kif18A siRNA or control siRNA in 50 µL of Opti-MEM. b. In a separate tube, dilute 1-2 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells in each well.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Analysis: After incubation, cells can be harvested for downstream analysis, such as western blotting to confirm knockdown efficiency, or fixed for immunofluorescence imaging.

Immunofluorescence Staining of Mitotic Spindles and Kinetochores

This protocol allows for the visualization of the mitotic spindle, chromosomes, and kinetochores in fixed cells to assess the effects of Kif18A modulation.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-centromere antibody (ACA) for kinetochores)

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain for DNA

-

Mounting medium

Procedure:

-

Fixation: Rinse cells briefly with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DNA Staining: Incubate with DAPI or Hoechst stain for 5 minutes at room temperature.

-

Mounting: Mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

Live-Cell Imaging of Chromosome Dynamics

This technique allows for the real-time observation of chromosome movements in living cells, providing dynamic information on the effects of Kif18A.

Materials:

-

Cells stably or transiently expressing a fluorescently tagged histone (e.g., H2B-GFP) or a kinetochore protein.

-

Glass-bottom imaging dishes or chambers.

-

Live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

-

Imaging medium (e.g., CO2-independent medium).

Procedure:

-

Cell Plating: Plate the fluorescently labeled cells in a glass-bottom dish.

-

Experimental Treatment: If applicable, treat the cells with siRNA, drugs, or other perturbations.

-

Microscope Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and CO2 levels to equilibrate.

-

Image Acquisition: a. Locate mitotic cells of interest. b. Set up time-lapse imaging parameters (e.g., frame rate, exposure time, Z-stack settings). A typical frame rate for observing chromosome oscillations is every 10-30 seconds. c. Acquire images over a period that covers the desired mitotic stages (e.g., from prophase to anaphase).

-

Data Analysis: Analyze the resulting time-lapse movies to track chromosome movements, measure oscillation amplitudes and velocities, and determine the duration of mitosis.

Conclusion

Kif18A is a pivotal player in the intricate choreography of mitosis. Its ability to fine-tune microtubule dynamics at the plus-ends of kinetochore fibers is essential for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation. The tight regulation of Kif18A activity underscores its importance in maintaining genomic stability. Furthermore, the heightened dependency of chromosomally unstable cancer cells on Kif18A has established it as a promising therapeutic target. The continued investigation of Kif18A's function and the development of specific inhibitors hold significant promise for advancing our understanding of mitosis and for creating novel anti-cancer therapies. This guide provides a foundational resource for researchers and drug development professionals embarking on the study of this critical mitotic kinesin.

References

- 1. Live imaging of chromosome dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tethering mechanism controls the processivity and kinetochore-microtubule plus-end enrichment of the kinesin-8 Kif18A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The human kinesin Kif18A is a motile microtubule depolymerase essential for chromosome congression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kif18A and chromokinesins confine centromere movements via microtubule growth suppression and spatial control of kinetochore tension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prognostic Biomarker KIF18A and Its Correlations With Immune Infiltrates and Mitosis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Kif18A in Chromosomal Instability: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kinesin family member 18A (Kif18A) is a plus-end directed molecular motor protein from the Kinesin-8 family, which is essential for the precise regulation of microtubule dynamics during mitosis.[1][2] Its primary function is to control the alignment of chromosomes at the metaphase plate by suppressing kinetochore microtubule movements, a process critical for ensuring high-fidelity chromosome segregation.[1][3][4] Dysregulation and overexpression of Kif18A are frequently observed in a wide range of human cancers and are often correlated with advanced tumor grade, metastasis, and poor patient prognosis.[5][6][7]

Notably, cancer cells exhibiting chromosomal instability (CIN) — a condition characterized by persistent errors in chromosome segregation — show a unique dependency on Kif18A for their proliferation and survival.[8][9][10] This synthetic lethal relationship makes Kif18A a compelling and highly attractive therapeutic target. Inhibition of Kif18A in CIN-high cancer cells leads to severe mitotic defects, including chromosome congression failure and mitotic arrest, ultimately resulting in cell death.[8][11][12] This guide provides an in-depth overview of Kif18A's molecular function, its role in carcinogenesis, the quantitative effects of its inhibition, and detailed experimental protocols for its study, serving as a critical resource for professionals in cancer research and drug development.

Introduction to Kif18A and Chromosomal Instability

The faithful segregation of chromosomes during mitosis is paramount for maintaining genomic integrity. Errors in this process lead to aneuploidy, a state where cells have an abnormal number of chromosomes, which is a hallmark of cancer.[8] Chromosomal instability (CIN) is the high rate of gain or loss of whole chromosomes during cell division.[8][13] While seemingly detrimental, CIN can provide a selective advantage for tumor evolution, contributing to aggressive phenotypes and therapeutic resistance.

Kinesin motor proteins are crucial players in the mitotic machinery, utilizing ATP hydrolysis to move along microtubules (MTs) and regulate various aspects of cell division.[2][14] Kif18A, a member of the Kinesin-8 family, is a key regulator of this process.[1][15] It functions as a plus-end-directed motor that accumulates at the ends of kinetochore microtubules (K-MTs) to dampen their dynamics.[15][16][17] This activity is essential for suppressing chromosome oscillations and facilitating their stable alignment at the spindle equator, a prerequisite for accurate segregation.[3][4]

Molecular Function and Regulation of Kif18A

Regulation of Microtubule Dynamics and Chromosome Congression

Kif18A's primary role is to ensure proper chromosome congression. It moves processively towards the plus-ends of K-MTs, where it is proposed to act as either a microtubule depolymerase or a capping protein that attenuates growth.[7][16][18] This activity reduces the amplitude of chromosome oscillations, allowing them to align correctly at the metaphase plate.[3][4] The motor activity of Kif18A is indispensable for this function; mutations in its motor domain prevent its accumulation at K-MT plus-ends and lead to chromosome alignment defects.[15] In the absence of functional Kif18A, K-MTs can become overly long, leading to increased chromosome oscillations, failure to satisfy the spindle assembly checkpoint (SAC), and subsequent mitotic arrest.[2][19]

Regulation of Kif18A Activity

Kif18A expression and activity are tightly regulated throughout the cell cycle. Its levels are highest during mitosis and decline after mitotic exit.[1] The function of Kif18A is also controlled by post-translational modifications, such as sumoylation, which peaks at metaphase and is crucial for proper mitotic progression.[1]

Recent studies have identified upstream signaling pathways that regulate Kif18A expression. The JNK1/c-Jun signaling pathway, for instance, has been shown to directly activate the KIF18A promoter.[20] Inhibition of JNK1 leads to decreased Kif18A expression and impairs cancer cell growth, highlighting a direct transcriptional control mechanism.[20]

Kif18A's Role in Chromosomal Instability and Cancer

Overexpression in Cancer

Kif18A is overexpressed in a multitude of solid tumors, including breast, ovarian, lung, liver, prostate, and colorectal cancers.[5][6][21][22] This overexpression is significantly correlated with higher tumor grade, increased metastasis, and poor overall survival, suggesting a key role in tumor progression.[5][6] In breast cancer, for example, elevated Kif18A levels are associated with multinucleation, a hallmark of aneuploidy.[5] In hepatocellular carcinoma (HCC), Kif18A promotes proliferation and metastasis by activating pathways such as Akt and SMAD2/3.[23][24]

Synthetic Lethality in CIN-High Tumors

While Kif18A is ubiquitously expressed, it is not essential for the division of normal, diploid cells.[10][15] However, cancer cells with high levels of CIN are uniquely dependent on Kif18A for their survival.[9][25] This phenomenon, known as synthetic lethality, arises because CIN cells have inherent defects in mitotic spindle regulation and control. They rely on Kif18A to an exceptional degree to manage their chaotic mitosis and successfully divide.

Depletion or inhibition of Kif18A in CIN-high cells exacerbates their underlying instability, leading to catastrophic mitotic errors such as severe chromosome misalignment and the formation of multipolar spindles.[9][11][13] These defects trigger a prolonged mitotic arrest and ultimately lead to cell death, while near-diploid cells are largely unaffected.[8][11][12] This selective vulnerability provides a large therapeutic window for Kif18A inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on Kif18A.

Table 1: Kif18A Expression and Clinical Correlation in Various Cancers

| Cancer Type | Kif18A Expression Status | Correlation with Clinical Parameters | Reference(s) |

|---|---|---|---|

| Breast Cancer | Overexpressed | Associated with advanced tumor grade, metastasis, and poor survival.[5] | [5][6] |

| Ovarian Cancer | Overexpressed | High expression linked to poor prognosis.[22] | [8][22] |

| Hepatocellular Carcinoma (HCC) | Overexpressed | Associated with poor prognosis and metastasis.[6][23] | [6][23] |

| Lung Adenocarcinoma (LUAD) | Overexpressed | Predicts unfavorable prognosis.[6][26] | [6][26] |

| Colorectal Cancer (CRC) | Overexpressed | Linked to poor prognosis.[6][21] | [6][21] |

| Clear Cell Renal Carcinoma | Overexpressed | Correlated with tumor stage, grade, and metastasis.[27] | [27] |

| Prostate Cancer | Overexpressed | Predicts poor prognosis and promotes proliferation.[21] |[21] |

Table 2: Phenotypic Effects of Kif18A Perturbation in Cancer Cells

| Method of Perturbation | Cell Type Context | Observed Phenotype | Quantitative Effect | Reference(s) |

|---|---|---|---|---|

| siRNA Knockdown | CIN-high (e.g., HT29) | Mitotic Arrest | ~3 to 5-fold increase in mitotic index.[11][28] | [11][28] |

| siRNA Knockdown | Near-diploid (e.g., HCT116) | Minimal effect on mitotic index | No significant change.[11][28] | [11][28] |

| siRNA Knockdown | Germ Cells | Mitotic Arrest & Apoptosis | Leads to germ cell depletion and infertility in mice.[15] | [15] |

| Overexpression | Breast Cancer Cells (MCF-7) | Multinucleation | Increased frequency of multinucleated cells.[5] | [5] |

| Small-Molecule Inhibition | CIN-high (HGSOC, TNBC) | Mitotic Arrest & Cell Death | Selective killing of CIN-high cells.[8][12] | [8][12] |

| Small-Molecule Inhibition | Normal Human Bone Marrow | Minimal detrimental effects | Significantly better tolerated than other anti-mitotics.[8][12] |[8][12] |

Table 3: Potency of Selected Kif18A Small-Molecule Inhibitors

| Inhibitor | Type | Potency (IC₅₀) | Selectivity | Reference(s) |

|---|---|---|---|---|

| ATX020 | ATP-uncompetitive | 0.014 µM (ATPase activity) | Selective over other kinesins (e.g., CENPE >10 µM, EG5 5.87 µM).[25] | [25] |

| VLS-1272 | ATP non-competitive | Potent (not specified) | Highly selective for Kif18A versus other kinesins.[29] | [29] |

| "Compound 3" | ATP non-competitive | Sub-nM binding potency | Highly selective with no known off-target effects on related kinesins.[10] | [10][13] |

| Sovilnesib | Not specified | Potent | Induces mitotic arrest in CIN cells.[13] |[13] |

Key Experimental Protocols

Protocol for KIF18A Knockdown using siRNA

This protocol describes a general method for transiently depleting Kif18A in cultured cells to study its loss-of-function phenotype.

-

Cell Seeding: Plate cells (e.g., HeLa, HT29, or MCF10A) in 6-well plates or on coverslips in antibiotic-free medium. Seed at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Preparation: Dilute Kif18A-targeting siRNA and a non-targeting control siRNA (e.g., Luciferase) in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

-

Transfection: Combine the diluted siRNA and transfection reagent, incubate for 15-20 minutes at room temperature to allow complex formation. Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C. The optimal time will depend on the cell line and the rate of protein turnover.

-

Validation and Analysis:

-

Western Blot: Harvest a portion of the cells, lyse, and perform SDS-PAGE and western blotting using a primary antibody against Kif18A to confirm knockdown efficiency. Use an antibody for a loading control (e.g., α-tubulin or GAPDH).

-

Phenotypic Analysis: Fix the remaining cells on coverslips for immunofluorescence analysis (Protocol 5.2) or use them for live-cell imaging (Protocol 5.4) or cell viability assays.

-

Protocol for Immunofluorescence Staining

This protocol is used to visualize Kif18A localization and assess mitotic phenotypes like chromosome alignment and spindle morphology.

-

Cell Culture: Grow cells on sterile glass coverslips. Apply experimental treatment (e.g., siRNA knockdown or drug inhibition).

-

Fixation: Wash cells briefly with PBS. Fix with 1% paraformaldehyde in -20°C methanol for 10 minutes, or with 4% paraformaldehyde in PBS for 15 minutes followed by permeabilization with 0.2% Triton X-100.[15]

-

Blocking: Wash with PBS and block with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Example antibodies: Rabbit anti-Kif18A, Mouse anti-α-tubulin (for microtubules), Human anti-centromere antibody (ACA) (for kinetochores).

-

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568, 647) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI (1 µg/mL) for 5 minutes. Mount the coverslip onto a glass slide using an anti-fade mounting medium.

-

Imaging: Acquire images using a confocal or widefield fluorescence microscope. Analyze mitotic index, chromosome alignment, and spindle morphology.

Protocol for In Vitro KIF18A ATPase Activity Assay

This assay measures the microtubule-stimulated ATPase activity of purified Kif18A and is used to screen for inhibitors.[2]

-

Reagents: Purified recombinant human Kif18A motor domain, taxol-stabilized microtubules, ATP, and a phosphate detection reagent (e.g., Malachite Green).

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT), microtubules, and the test compound (inhibitor) at various concentrations.

-

Initiation: Add purified Kif18A protein to the wells to start the reaction. In a separate set of wells, add ATP to initiate the ATPase activity. Incubate at room temperature for a set time (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate (Pi) released from ATP hydrolysis, producing a colorimetric signal.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a plate reader.

-

Data Analysis: Calculate the rate of ATP hydrolysis. Plot the percent inhibition of ATPase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Kif18A is a critical regulator of mitotic fidelity whose function is essential for the proper alignment and segregation of chromosomes. Its overexpression in numerous cancers and the specific dependency of chromosomally unstable tumors on its activity have established Kif18A as a premier therapeutic target. The development of potent and selective small-molecule inhibitors offers a promising strategy to exploit the synthetic lethal relationship between Kif18A function and CIN.[8][10][14][29] These inhibitors have demonstrated robust anti-tumor effects in preclinical models at well-tolerated doses, distinguishing them from broadly cytotoxic anti-mitotic agents.[8][12]

Future research should continue to focus on the clinical development of Kif18A inhibitors, identifying patient populations most likely to respond based on CIN status and other biomarkers. Further investigation into the upstream regulatory pathways and downstream effectors of Kif18A will provide deeper insights into its role in carcinogenesis and may reveal novel combination therapy strategies to overcome potential resistance mechanisms.

References

- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinesin-8 motor Kif18A suppresses kinetochore movements to control mitotic chromosome alignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation [ideas.repec.org]

- 10. ascopubs.org [ascopubs.org]

- 11. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 14. KIF18A inhibition: the next big player in the search for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Microtubule stabilization triggers the plus-end accumulation of Kif18A/kinesin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kif18A Utilizes a Microtubule Binding Site in the Tail for Plus-end Localization and Spindle Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Expression of KIF18A Is Associated with Increased Tumor Stage and Cell Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]

- 23. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Overexpression of KIF18A promotes cell proliferation, inhibits apoptosis, and independently predicts unfavorable prognosis in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elevated expression of KIF18A enhances cell proliferation and predicts poor survival in human clear cell renal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Kif18A: A Promising Therapeutic Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Kinesin family member 18A (Kif18A) has emerged as a compelling therapeutic target in oncology due to its critical role in mitotic progression and its differential expression in cancerous versus normal tissues.[1][2] This motor protein is essential for the precise alignment of chromosomes at the metaphase plate, a process frequently dysregulated in cancer cells characterized by chromosomal instability (CIN).[1][3][4] Overexpression of Kif18A is a common feature across a wide array of solid tumors and is often correlated with aggressive disease and poor patient prognosis.[1][3] The selective dependency of CIN-positive cancer cells on Kif18A for survival presents a promising therapeutic window, enabling the development of targeted inhibitors that spare healthy, non-proliferating cells.[1][2][5] Several small molecule inhibitors of Kif18A are currently in preclinical and clinical development, demonstrating potent anti-tumor activity in various cancer models.[3][4][6] This guide provides a comprehensive overview of Kif18A's function in oncology, its validation as a therapeutic target, and the current landscape of Kif18A-targeted drug development.

Kif18A: A Key Regulator of Mitosis

Kif18A is a plus-end directed kinesin motor protein that plays a pivotal role in the regulation of microtubule dynamics during mitosis.[2] Its primary function is to suppress the dynamic instability of kinetochore microtubules, thereby facilitating the proper alignment of chromosomes at the metaphase plate. This precise control is crucial for ensuring accurate chromosome segregation into daughter cells. In cancer cells, particularly those with CIN, the mitotic process is often chaotic. These cells exhibit a heightened reliance on Kif18A to manage the increased complexity of chromosome segregation.[5][7] Inhibition of Kif18A in these cells leads to severe mitotic defects, including chromosome misalignment, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1][5]

Kif18A Overexpression and Prognostic Significance in Cancer

Elevated expression of Kif18A has been documented in a multitude of cancer types, establishing it as a significant oncogene. This overexpression is frequently associated with more aggressive tumor phenotypes and unfavorable clinical outcomes.

| Cancer Type | Fold Change (Tumor vs. Normal) | Impact on Survival | Reference |

| Hepatocellular Carcinoma (HCC) | Upregulated in 71.3% of cases | High expression correlates with shorter DFS and OS | |

| Clear Cell Renal Carcinoma (ccRCC) | Significantly increased | High expression associated with poor prognosis | |

| Non-Small Cell Lung Cancer (NSCLC) | Higher in tumor tissues | Associated with higher tumor stage and lymph node metastasis | [8] |

| Prostate Cancer | Higher in tumor tissues | High expression correlates with poor prognosis | [9] |

| Pan-Cancer Analysis | Upregulated in 27 tumor types | High expression linked to poor OS, DSS, and PFI in multiple cancers | [3] |

Table 1: Kif18A Expression and Prognostic Significance in Various Cancers. This table summarizes the overexpression of Kif18A across different cancer types and its correlation with patient prognosis. (OS: Overall Survival, DSS: Disease-Specific Survival, PFI: Progression-Free Interval, DFS: Disease-Free Survival).

Therapeutic Targeting of Kif18A

The selective dependence of CIN-positive cancer cells on Kif18A provides a strong rationale for the development of targeted inhibitors. A growing pipeline of small molecule inhibitors has demonstrated promising preclinical activity.

In Vitro Efficacy of Kif18A Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50/EC50 | Reference |

| Sovilnesib (AMG650) | - | - | 41.3 nM (Biochemical IC50) | [10] |

| VLS-1272 | Multiple CIN-high lines | Various | Potent anti-proliferative effect | [11] |

| AM-1882 | OVCAR-3 | Ovarian Cancer | - | [12] |

| ATX020 | - | - | 14.5 nM (ATPase IC50) | [13] |

| KIF18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6.35 µM (Mitotic Index EC50) | [14] |

Table 2: In Vitro Activity of Preclinical Kif18A Inhibitors. This table highlights the potency of various Kif18A inhibitors in biochemical assays and cancer cell lines.

In Vivo Anti-Tumor Activity of Kif18A Inhibitors

| Inhibitor | Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |

| VLS-1272 | HCC15, OVCAR-3 | 30-60 mg/kg | Dose-dependent inhibition | [11][15] |

| AM-1882 | OVCAR-3 | 100 mg/kg daily | 73% tumor regression | [12] |

| AM-5308 | OVCAR-3 | 25 mg/kg daily | 46% tumor regression | [12] |

| ATX020 | OVCAR-3 | 100 mpk/day | Significant tumor regression | [13] |

Table 3: In Vivo Efficacy of Kif18A Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of Kif18A inhibitors in preclinical in vivo studies.

Signaling Pathways and Experimental Workflows

Kif18A-Related Signaling Pathways

Kif18A expression and function are modulated by and, in turn, influence key oncogenic signaling pathways. Understanding these pathways is crucial for identifying potential combination therapies and resistance mechanisms.

Figure 1: Kif18A Signaling Pathways. This diagram illustrates the JNK1/c-Jun pathway that upregulates Kif18A expression and the downstream activation of the Akt pathway by Kif18A, promoting cancer cell proliferation and survival.

Experimental Workflow for Evaluating Kif18A Inhibitors

The preclinical evaluation of Kif18A inhibitors typically follows a standardized workflow to assess their efficacy and mechanism of action.

Figure 2: Preclinical Evaluation Workflow. This diagram outlines the typical experimental workflow for assessing the efficacy and mechanism of action of Kif18A inhibitors, from in vitro cellular assays to in vivo animal models.

Detailed Experimental Protocols

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Kif18A inhibitor. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Kif18A inhibitor in a mouse xenograft model.

-

Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100-200 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the Kif18A inhibitor and vehicle control according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Immunohistochemistry (IHC) for Kif18A

This protocol describes the detection of Kif18A protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Immerse in 100% ethanol (2 x 10 minutes).

-

Immerse in 95% ethanol (5 minutes).

-

Immerse in 70% ethanol (5 minutes).

-

Rinse in deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in a citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Block non-specific binding with a blocking serum (e.g., 10% normal goat serum) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against Kif18A at the recommended dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the slides through graded alcohols and xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine the slides under a microscope and score the intensity and percentage of Kif18A staining.

-

Conclusion and Future Directions